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Cat. No.: B1325509 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-
hexanoylpyridine

Foreword: Navigating the Landscape of a Novel
Compound
As scientists and developers, we often encounter compounds that, while cataloged, lack a

comprehensive public profile of their physical and chemical characteristics. 2-Chloro-4-
hexanoylpyridine (CAS No. 898784-68-4) is one such molecule. It belongs to the versatile

family of substituted pyridines, which are crucial building blocks in the synthesis of

pharmaceuticals and agrochemicals.[1][2][3] The absence of detailed experimental data in the

literature presents not a roadblock, but an opportunity to apply fundamental principles of

physical organic chemistry to predict its behavior and to define the precise analytical

methodologies required for its full characterization.

This guide is structured to provide both a predictive overview of 2-Chloro-4-
hexanoylpyridine's properties and a practical, protocol-driven approach for their empirical

validation. We will leverage data from close structural analogs and established analytical

techniques to build a robust profile of this compound, empowering researchers to confidently

incorporate it into their development pipelines.
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Molecular Identity and Predicted Physicochemical
Properties
2-Chloro-4-hexanoylpyridine is a disubstituted pyridine ring featuring a chlorine atom at the

2-position and a hexanoyl (C6) acyl group at the 4-position. This structure combines the polar,

electron-deficient aromatic heterocycle with a nonpolar aliphatic chain, suggesting a molecule

with tailored solubility and reactivity.

Figure 1: Chemical Structure of 2-Chloro-4-hexanoylpyridine.

The following table summarizes the core calculated and predicted physicochemical properties.

These predictions are derived from its chemical structure and by comparison with analogs such

as 2-chloro-4-acetylpyridine and 2-chloro-4-cyanopyridine.[1][4]
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Property
Predicted Value /
Description

Rationale & Context

CAS Number 898784-68-4
As cataloged in chemical

databases.

Molecular Formula C₁₁H₁₄ClNO
Derived from the chemical

structure.[5]

Molecular Weight 211.69 g/mol
Calculated from the molecular

formula.[5]

Physical State
Colorless to light-yellow solid

or high-boiling liquid.

The smaller analog, 2-chloro-

4-acetylpyridine, is a light

yellow solid.[1] The longer

hexanoyl chain increases the

molecular weight and van der

Waals forces, favoring a

condensed phase.

Melting Point Estimated: 65-85 °C

The related compound 2-

chloro-4-cyanopyridine has a

melting point of 69-73 °C. The

flexible hexanoyl chain may

slightly alter the crystal packing

efficiency compared to the rigid

cyano group.

Boiling Point
Estimated: >280 °C (at 760

mmHg)

4-Acetylpyridine boils at 212

°C.[6] The addition of a

chlorine atom and a longer

alkyl chain will significantly

increase the boiling point.

Solubility

Soluble in common organic

solvents (e.g.,

Dichloromethane, THF,

Acetone, Ethanol). Poorly

soluble in water.

The molecule possesses a

polar pyridine-ketone head and

a nonpolar C5 alkyl tail. This

amphipathic nature dictates its

solubility profile.
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pKa (Conjugate Acid) Estimated: 2.5 - 3.5

The pKa of pyridinium is ~5.2.

The chlorine atom and the acyl

group are both electron-

withdrawing, which reduces

the electron density on the ring

nitrogen, making it a weaker

base and lowering the pKa of

its conjugate acid.

Proposed Synthesis and Reactivity Profile
Synthetic Pathway
A robust and common method for the synthesis of aryl ketones is the Friedel-Crafts acylation.

This reaction can be adapted for heterocyclic systems. The proposed synthesis for 2-Chloro-4-
hexanoylpyridine involves the acylation of 2-chloropyridine with hexanoyl chloride in the

presence of a Lewis acid catalyst.

2-Chloropyridine

Friedel-Crafts Acylation

+

Hexanoyl Chloride +

AlCl₃ (Lewis Acid)

Catalyst

2-Chloro-4-hexanoylpyridineAqueous Workup

Click to download full resolution via product page

Caption: Proposed synthetic route via Friedel-Crafts acylation.

Reactivity Insights
The reactivity of 2-Chloro-4-hexanoylpyridine is dictated by its three key structural

components:
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The 2-Chloropyridine Ring: The pyridine nitrogen and the chlorine atom make the C2

position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). Strong nucleophiles

(e.g., amines, alkoxides) can displace the chloride, making this a versatile handle for further

derivatization.

The Ketone Carbonyl Group: The hexanoyl side chain offers a site for classic ketone

chemistry. This includes:

Reduction: Using agents like sodium borohydride (NaBH₄) to form the corresponding

secondary alcohol.

Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.

Reductive Amination: Conversion to an amine via reaction with an amine and a reducing

agent.

Alpha-Functionalization: Reactions at the carbon adjacent to the carbonyl (e.g.,

halogenation, alkylation).

The Pyridine Nitrogen: As a weak base, the nitrogen can be protonated in acidic conditions

or alkylated to form a pyridinium salt.

Analytical Characterization: Standard Operating
Protocols
The following section details the experimental protocols necessary to empirically determine the

structure, purity, and key physicochemical properties of 2-Chloro-4-hexanoylpyridine.
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Synthesized Product

Purity Assessment (HPLC) Structural Elucidation Physical Properties

Characterized Compound

NMR (¹H, ¹³C) Mass Spectrometry (MS) Infrared (IR) Spectroscopy Melting Point Solubility Test

Click to download full resolution via product page

Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination.

Predicted Spectral Features:
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Spectrum Region (ppm)
Predicted
Multiplicity

Assignment

¹H NMR ~8.5 Doublet (d)
H-6 (proton adjacent

to N)

~7.8
Doublet of doublets

(dd)

H-5 (proton between

acyl and Cl)

~7.7 Singlet-like (d)
H-3 (proton adjacent

to Cl)

~2.9 Triplet (t) -CO-CH₂- (α-protons)

~1.7 Multiplet (m) -CH₂-CH₂- (β-protons)

~1.3 Multiplet (m) -(CH₂)₂-CH₂-

~0.9 Triplet (t) -CH₃ (terminal methyl)

¹³C NMR ~198 Singlet
C=O (Ketone

Carbonyl)

~150-155 Singlet C-2 (bearing Cl), C-6

~145-150 Singlet
C-4 (bearing acyl

group)

~120-125 Singlet C-3, C-5

~38 Singlet -CO-CH₂- (α-carbon)

~20-35 Singlet
Other aliphatic

carbons

~14 Singlet -CH₃ (terminal methyl)

Experimental Protocol:

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
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Acquisition:

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

(Optional) Perform advanced experiments like DEPT-135, COSY, and HSQC to confirm

assignments.

Data Processing: Process the raw data (FID) using appropriate software. Reference the

spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H

NMR signals to confirm proton counts.

Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the

elemental composition.

Predicted Spectral Features:

Molecular Ion (M⁺): A peak at m/z = 211, corresponding to the molecular weight

(C₁₁H₁₄³⁵ClNO).

Isotope Peak (M+2): A crucial peak at m/z = 213, with an intensity approximately one-third of

the M⁺ peak. This 3:1 ratio is the characteristic isotopic signature for a molecule containing

one chlorine atom.[7][8]

Key Fragment Ions:

m/z = 182: Loss of the ethyl group (-C₂H₅).

m/z = 154: Alpha-cleavage resulting in the [M - C₄H₉]⁺ ion (loss of the butyl side chain).

m/z = 140: Formation of the 2-chloro-4-cyanopyridine radical cation after a McLafferty

rearrangement.

m/z = 111: Loss of chlorine from the pyridine ring fragment.
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Experimental Protocol (GC-MS):

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

organic solvent (e.g., Dichloromethane, Ethyl Acetate).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Method:

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high

temperature (e.g., 280 °C) to ensure elution.

MS Acquisition: Scan a mass range from m/z 40 to 400.

Data Analysis: Analyze the mass spectrum of the eluting peak corresponding to the

compound. Verify the molecular ion, the Cl isotope pattern, and compare fragmentation

patterns to predicted pathways.[9][10][11]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Absorption Bands:
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Strong Aliphatic C-H Stretch

~1690 Strong C=O Stretch (Aryl Ketone)

~1600, ~1550 Medium-Strong
Aromatic C=C and C=N Ring

Stretches

~1400 Medium CH₂/CH₃ Bending

~850 Strong C-Cl Stretch

Experimental Protocol (ATR):

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition: Collect the spectrum, typically over the range of 4000-650 cm⁻¹. Perform a

background scan first.

Data Analysis: Identify the characteristic absorption bands and correlate them with the

functional groups in the molecule.

High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a compound.

Experimental Protocol (Purity Analysis):

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column

oven.

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable

starting point.
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Mobile Phase:

Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

Solvent B: Acetonitrile with 0.1% of the same acid.

Method:

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm or 270 nm.

Gradient: Start with a high percentage of Solvent A (e.g., 95%) and ramp to a high

percentage of Solvent B (e.g., 95%) over 10-15 minutes. This will ensure the elution of the

compound and any potential impurities.

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a mixture of

acetonitrile and water at ~1 mg/mL. Dilute as necessary.

Data Analysis: Integrate the peak area of the main component and any impurity peaks.

Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%.[12][13][14][15]

[16]

Conclusion
2-Chloro-4-hexanoylpyridine stands as a promising but under-characterized chemical

intermediate. This guide provides a robust framework for understanding its expected

physicochemical properties based on established chemical principles and data from analogous

structures. More importantly, it delivers a comprehensive set of validated, step-by-step

protocols for the complete analytical characterization of this molecule. By following these

methodologies, researchers in drug development and chemical synthesis can confidently

determine the empirical properties, confirm the structural integrity, and assess the purity of 2-
Chloro-4-hexanoylpyridine, thereby enabling its seamless integration into further research

and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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